molecular formula C9H18OS B7909718 S-Butyl 3-methylbutanethioate CAS No. 94202-14-9

S-Butyl 3-methylbutanethioate

Cat. No.: B7909718
CAS No.: 94202-14-9
M. Wt: 174.31 g/mol
InChI Key: BTJPFKNQABRTTF-UHFFFAOYSA-N
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Description

S-Butyl 3-methylbutanethioate: is an organic compound with the molecular formula C9H18OS . It is a thioester, specifically the butyl ester of 3-methylbutanethioic acid. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 3-methylbutanethioate typically involves the esterification of 3-methylbutanethioic acid with butanol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Butyl 3-methylbutanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Butyl 3-methylbutanethioate is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the preparation of complex molecules .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions involving thioesters. It serves as a model compound for understanding the behavior of naturally occurring thioesters in metabolic pathways .

Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound finds applications in the production of flavors and fragrances. Its sulfur-containing group imparts unique olfactory properties, making it useful in the formulation of various products .

Mechanism of Action

The mechanism of action of S-Butyl 3-methylbutanethioate involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the thioester group can participate in nucleophilic attacks, leading to the formation of various products. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

  • S-Methyl 3-methylbutanethioate
  • S-Ethyl 3-methylbutanethioate
  • S-Propyl 3-methylbutanethioate

Comparison: S-Butyl 3-methylbutanethioate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs. The length and branching of the alkyl chain can influence the compound’s reactivity, solubility, and boiling point .

Properties

IUPAC Name

O-butan-2-yl 3-methylbutanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-5-8(4)10-9(11)6-7(2)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJPFKNQABRTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=S)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60916097
Record name O-Butan-2-yl 3-methylbutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94202-14-9
Record name S-Butyl 3-methylbutanethioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094202149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Butan-2-yl 3-methylbutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60916097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-butyl 3-methylbutanethioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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